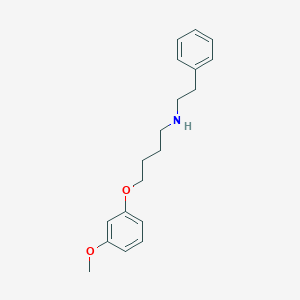
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine
Descripción general
Descripción
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine, also known as MPPEB, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has been studied for its potential use in the field of neuroscience.
Mecanismo De Acción
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine is thought to exert its effects on the central nervous system by binding to and activating the serotonin 5-HT2A receptor and the dopamine D2 receptor. This activation leads to an increase in the release of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine has been shown to have both biochemical and physiological effects on the central nervous system. It has been shown to increase the release of serotonin and dopamine, which are both involved in the regulation of mood and behavior. It has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the striatum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which allows for more specific studies of these receptors. However, one limitation of using 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine is its potential for off-target effects, which may complicate the interpretation of results.
Direcciones Futuras
1. Further studies on the effects of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine on other neurotransmitter systems, such as the glutamate and GABA systems.
2. Investigation of the potential therapeutic applications of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine, such as in the treatment of mood disorders.
3. Development of more selective and potent analogs of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine for use in lab experiments and potential therapeutic applications.
4. Exploration of the potential use of 4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine in combination with other drugs or therapies for enhanced effects.
Aplicaciones Científicas De Investigación
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine has been studied for its potential use in the field of neuroscience, specifically for its effects on the central nervous system. It has been shown to have affinity for the serotonin 5-HT2A receptor and the dopamine D2 receptor, which are both involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
4-(3-methoxyphenoxy)-N-(2-phenylethyl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-21-18-10-7-11-19(16-18)22-15-6-5-13-20-14-12-17-8-3-2-4-9-17/h2-4,7-11,16,20H,5-6,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUQOQWPCWDKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCNCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-methoxyphenoxy)-N-(2-phenylethyl)-1-butanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4650987.png)

![3-(2-furyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4651007.png)
![N-(3-bromophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4651010.png)
![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)

![5-(5-ethyl-2-thienyl)-N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4651029.png)

![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)

![4-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4651058.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651075.png)